1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one
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Overview
Description
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one is a complex organic compound that features a combination of bromopyrimidine, piperidine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps:
Formation of the Bromopyrimidine Moiety: The bromopyrimidine component can be synthesized through the bromination of pyrimidine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the bromopyrimidine.
Coupling with Indole: The final step involves coupling the piperidine-bromopyrimidine intermediate with an indole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromopyrimidine component can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromopyrimidine can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of piperidine derivatives with reduced bromopyrimidine.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in enzymes or receptors, while the indole component can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar in structure but lacks the indole moiety.
5-Bromopyridine-3-carboxylic acid: Contains the bromopyridine component but differs in the functional groups attached.
Uniqueness
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one is unique due to the combination of bromopyrimidine, piperidine, and indole moieties in a single molecule. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c20-14-10-22-19(23-11-14)26-15-4-3-7-24(12-15)18(25)8-13-9-21-17-6-2-1-5-16(13)17/h1-2,5-6,9-11,15,21H,3-4,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSJGNZRNPLVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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